Methyl 2-[[2-(3-methylpyrazol-1-yl)phenyl]methylamino]butanoate
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Overview
Description
Methyl 2-[[2-(3-methylpyrazol-1-yl)phenyl]methylamino]butanoate is an organic compound that features a pyrazole ring attached to a phenyl group, which is further linked to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[2-(3-methylpyrazol-1-yl)phenyl]methylamino]butanoate typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the 3-methylpyrazole ring. This can be achieved through the reaction of hydrazine with 3-methyl-2-pentanone under acidic conditions.
Attachment to Phenyl Group: The next step is the attachment of the pyrazole ring to a phenyl group. This is often done via a nucleophilic aromatic substitution reaction, where the pyrazole acts as a nucleophile.
Formation of the Butanoate Ester: The final step involves the esterification of the resulting compound with butanoic acid in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the ester group, converting it to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-[[2-(3-methylpyrazol-1-yl)phenyl]methylamino]butanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving esterases and amidases. Its structure allows it to mimic natural substrates, providing insights into enzyme mechanisms.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The pyrazole ring is known for its bioactivity, and modifications can lead to compounds with anti-inflammatory, analgesic, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl 2-[[2-(3-methylpyrazol-1-yl)phenyl]methylamino]butanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by mimicking natural substrates, thereby blocking the active site. The pyrazole ring can also interact with various receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[[2-(1H-pyrazol-1-yl)phenyl]methylamino]butanoate: Similar structure but without the methyl group on the pyrazole ring.
Ethyl 2-[[2-(3-methylpyrazol-1-yl)phenyl]methylamino]butanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-[[2-(3-methylpyrazol-1-yl)phenyl]methylamino]butanoate is unique due to the presence of the 3-methyl group on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This methyl group can enhance the compound’s lipophilicity, potentially improving its bioavailability and efficacy in medicinal applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
methyl 2-[[2-(3-methylpyrazol-1-yl)phenyl]methylamino]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-4-14(16(20)21-3)17-11-13-7-5-6-8-15(13)19-10-9-12(2)18-19/h5-10,14,17H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGSZSPQVCNJHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)NCC1=CC=CC=C1N2C=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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